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molecular formula C10H8ClNO2 B188446 3-(2-Chlorophenyl)-2-cyanopropanoic acid CAS No. 14650-19-2

3-(2-Chlorophenyl)-2-cyanopropanoic acid

Cat. No. B188446
M. Wt: 209.63 g/mol
InChI Key: KSLANAUEYUSFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04826997

Procedure details

Into a 1-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser and nitrogen inlet is placed 138.5 g (0.66 mole) of 2-(o-chlorobenzyl)cyanoacetic acid and 220 ml of dry N,N-dimethylformamide. The mixture is stirred and slowly heated under nitrogen to reflux and held there for 6 hours. The resulting yellow mixture is allowed to cool under nitrogen overnight at room temperature. A precipitate (approximately 0.5 g) that forms is filtered off and the filtrate is poured into 1 liter of water. The organic layer is taken up in three 330-ml portions of ethyl ether/hexane (1:1 v/v), and the solutions are combined and washed once with 150 ml of water. The ethyl ether/hexane solution is dried over anhydrous magnesium sulfate, filtered and evaporated on a rotary evaporator. The residual liquid is distilled under reduced pressure through an insulated 12-inch Vigreux column with the product being collected at 82° C.-85° C./0.3 mm Hg as a colorless liquid identified by infrared, 'H and 13C nuclear magnetic resonance. The yield is 94.7 percent.
Quantity
138.5 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[CH:13][CH:12]=[CH:11][C:3]=1[CH2:4][CH:5]([C:9]#[N:10])C(O)=O>CN(C)C=O>[Cl:1][C:2]1[CH:14]=[CH:13][CH:12]=[CH:11][C:3]=1[CH2:4][CH2:5][C:9]#[N:10]

Inputs

Step One
Name
Quantity
138.5 g
Type
reactant
Smiles
ClC1=C(CC(C(=O)O)C#N)C=CC=C1
Step Two
Name
Quantity
220 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1-liter, three-necked flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
slowly heated under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
A precipitate (approximately 0.5 g) that forms is filtered off
ADDITION
Type
ADDITION
Details
the filtrate is poured into 1 liter of water
WASH
Type
WASH
Details
washed once with 150 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl ether/hexane solution is dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residual liquid is distilled under reduced pressure through an insulated 12-inch Vigreux column with the product
CUSTOM
Type
CUSTOM
Details
being collected at 82° C.-85° C./0.3 mm Hg as a colorless liquid

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
ClC1=C(C=CC=C1)CCC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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